molecular formula C8H6ClIO2 B1358888 Methyl 3-chloro-5-iodobenzoate CAS No. 289039-85-6

Methyl 3-chloro-5-iodobenzoate

Cat. No. B1358888
CAS RN: 289039-85-6
M. Wt: 296.49 g/mol
InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-iodobenzoate” is a chemical compound with the CAS Number: 289039-85-6 . It has a molecular weight of 296.49 .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-iodobenzoate” is 1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-iodobenzoate” is a solid at room temperature . It has a boiling point of 322.7°C at 760 mmHg and a melting point of 41-43°C .

Scientific Research Applications

Safe and Practical Procedures in Chemical Synthesis

Methyl 3-chloro-5-iodobenzoate and related compounds have been researched for their role in the development of safe and practical chemical synthesis procedures. For example, Sperry and Sutherland (2011) demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, emphasizing the importance of safety and practicality in large-scale chemical transformations (Sperry & Sutherland, 2011).

Species Variation in Metabolism

The metabolism and excretion of compounds similar to Methyl 3-chloro-5-iodobenzoate have been studied across different species. Wold et al. (1973) investigated species variations in the O-methylation of n-butyl 4-hydroxy-3,5-diiodobenzoate, highlighting the metabolic differences among various species including humans and primates (Wold, Smith, & Williams, 1973).

Advances in Organic Chemistry

Research in organic chemistry often involves the use of Methyl 3-chloro-5-iodobenzoate or its derivatives. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines, a process that can involve compounds structurally similar to Methyl 3-chloro-5-iodobenzoate (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Synthesis and Application in Material Science

The synthesis and application of Methyl 3-chloro-5-iodobenzoate-related compounds extend to material science as well. Wong et al. (2018) developed a green route to synthesize a phthalide-fused indoline derivative, emphasizing the synthesis process and potential applications in material science (Wong, Latip, Hassan, & Hasbullah, 2018).

Drug Synthesis and Pharmaceutical Research

Safety and Hazards

“Methyl 3-chloro-5-iodobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Methyl 3-chloro-5-iodobenzoate is a chemical compound with the molecular formula C8H6ClIO2 The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

Some pharmacokinetic properties have been predicted :

These properties suggest that the compound could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and may inhibit the CYP1A2 enzyme, which is involved in drug metabolism.

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

methyl 3-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSIXLJPASGHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641027
Record name Methyl 3-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-iodobenzoate

CAS RN

289039-85-6
Record name Benzoic acid, 3-chloro-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-chloro-5-iodo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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